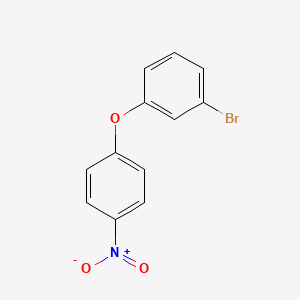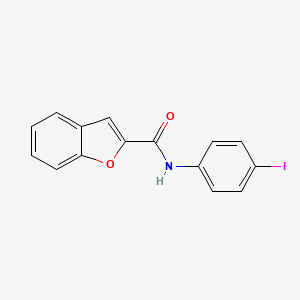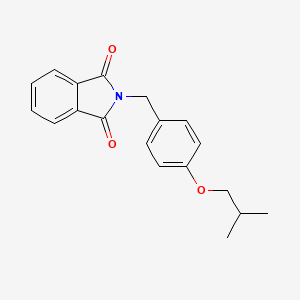![molecular formula C15H21N5O B5696505 N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5696505.png)
N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine, commonly known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSET is a spirocyclic compound that contains a triazaspiro ring system, which gives it a distinctive structure.
Mecanismo De Acción
MTSET modifies cysteine residues in proteins through the formation of a disulfide bond. This modification can have a range of effects on protein function, including changes in protein conformation, activity, and stability. MTSET has been shown to be a reversible inhibitor of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) channel. It has also been shown to modulate the activity of enzymes, such as the protein kinase C (PKC) family.
Biochemical and Physiological Effects:
MTSET has been shown to have a range of biochemical and physiological effects, depending on the protein target. In ion channels, MTSET can cause reversible inhibition or activation, depending on the channel type and location of the modified cysteine residue. In enzymes, MTSET can modulate activity by altering protein conformation or by blocking substrate binding. The effects of MTSET on protein-protein interactions are less well understood, but it has been suggested that it can disrupt disulfide bonds that are critical for protein complex formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MTSET is its specificity for cysteine residues. This allows researchers to selectively modify a single amino acid in a protein of interest, without affecting other residues. MTSET is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of MTSET is its potential for off-target effects. The modification of cysteine residues can have unintended consequences on protein function, and it is important to carefully validate the effects of MTSET on the protein of interest.
Direcciones Futuras
There are several future directions for the use of MTSET in scientific research. One area of interest is the development of new sulfhydryl-specific reagents that can target other amino acid residues, such as histidine or lysine. Another direction is the use of MTSET in conjunction with other research tools, such as site-directed mutagenesis or X-ray crystallography, to gain a better understanding of protein structure and function. Finally, the use of MTSET in drug discovery and development is an area of active research, as it has the potential to identify new targets for therapeutic intervention.
Métodos De Síntesis
MTSET can be synthesized through a multistep process involving the reaction of 3-methoxyaniline with 1,3,5-triazaspiro[5.5]undecane-4,6-dione. The reaction proceeds through the formation of an intermediate that undergoes cyclization to form the spirocyclic ring system. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
MTSET has been extensively studied for its potential use as a research tool in the field of biochemistry. It is commonly used as a sulfhydryl-specific reagent to modify cysteine residues in proteins. MTSET has been shown to be a useful tool for studying the structure and function of ion channels, enzymes, and receptors. It has also been used to investigate the role of cysteine residues in protein-protein interactions.
Propiedades
IUPAC Name |
4-N-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-21-12-7-5-6-11(10-12)17-14-18-13(16)19-15(20-14)8-3-2-4-9-15/h5-7,10H,2-4,8-9H2,1H3,(H4,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLHIDWHBMAEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3(CCCCC3)N=C(N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~4~-(3-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-dimethylphenyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B5696424.png)

![N-[4-methyl-3-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5696447.png)



![4-({[1-(4-methoxyphenyl)cyclopentyl]methyl}amino)-4-oxobutanoic acid](/img/structure/B5696469.png)


![4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5696490.png)



![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-thienyl)acrylamide](/img/structure/B5696502.png)